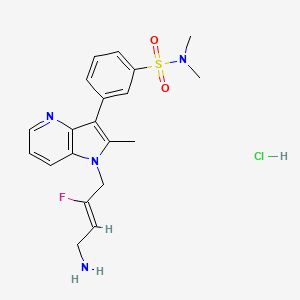

PXS-5153A monohydrochloride

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23FN4O2S.ClH/c1-14-19(15-6-4-7-17(12-15)28(26,27)24(2)3)20-18(8-5-11-23-20)25(14)13-16(21)9-10-22;/h4-9,11-12H,10,13,22H2,1-3H3;1H/b16-9-; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLWZKAGUIGUVAY-LFMIJCLESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(N1C/C(=C/CN)/F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClFN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

PXS-5153A Monohydrochloride: A Technical Whitepaper on Target Validation in Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), poses a significant global health burden, leading to organ dysfunction and failure. A critical step in the fibrotic process is the crosslinking of collagen, a reaction catalyzed by lysyl oxidase (LOX) enzymes. Among these, lysyl oxidase-like 2 (LOXL2) has emerged as a key therapeutic target. This whitepaper provides an in-depth technical guide to the target validation of PXS-5153A monohydrochloride, a novel, potent, and selective dual inhibitor of LOXL2 and lysyl oxidase-like 3 (LOXL3). Through a comprehensive review of preclinical data, this document outlines the mechanism of action, efficacy in various fibrosis models, and the experimental basis for its development as a promising anti-fibrotic agent.

Introduction: The Role of LOXL2 in Fibrosis

Fibrotic diseases are characterized by the progressive replacement of healthy tissue with a scar-like matrix, primarily composed of cross-linked collagen.[1][2] This process, driven by chronic inflammation and tissue injury, ultimately leads to a loss of organ function.[3] The lysyl oxidase (LOX) family of enzymes, comprising LOX and four LOX-like proteins (LOXL1-4), are crucial mediators of the final stages of fibrosis by catalyzing the formation of covalent cross-links between collagen and elastin (B1584352) fibers.[1][4] This cross-linking is essential for the stabilization and accumulation of the fibrotic ECM.[2]

LOXL2, in particular, is significantly upregulated in various fibrotic conditions, including those affecting the liver, lungs, heart, and kidneys.[4][5] Its elevated expression is strongly associated with disease progression and severity.[4] The inhibition of LOXL2, therefore, represents a highly attractive therapeutic strategy to directly target the fibrotic process itself, a current unmet need in the treatment landscape.[4]

PXS-5153A: A Dual LOXL2/LOXL3 Inhibitor

PXS-5153A is a novel, orally bioavailable, small-molecule inhibitor that demonstrates potent, mechanism-based, and irreversible inhibition of both LOXL2 and LOXL3.[1][6] This dual-inhibitor profile is significant as both enzymes are implicated in pathological collagen cross-linking.[1]

Mechanism of Action

PXS-5153A acts as a fast-acting, dual inhibitor of LOXL2 and LOXL3.[1] Its mechanism involves the irreversible inhibition of the enzymatic activity of these proteins, thereby preventing the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin.[1][2] This initial step is critical for the subsequent formation of covalent cross-links that stabilize the ECM.[2] By blocking this process, PXS-5153A effectively reduces the accumulation and stiffening of the fibrotic matrix.[1]

In Vitro Efficacy: Inhibition of Collagen Crosslinking

The inhibitory activity of PXS-5153A on LOXL2-mediated collagen modification was demonstrated in vitro. The compound dose-dependently reduced both collagen oxidation and the subsequent formation of collagen cross-links.[1][7]

Table 1: In Vitro Inhibition of LOXL2 by PXS-5153A

| Parameter | Result | Reference |

| LOXL2 IC50 | <40 nM (across all mammalian species) | [7] |

| Human LOXL3 IC50 | 63 nM | [7] |

| Collagen Oxidation | Dose-dependent reduction | [1] |

| Immature Crosslink Formation | Substantial reduction compared to control | [7] |

| Mature Crosslink Formation | Reduction observed | [7] |

Preclinical Efficacy in Fibrosis Models

The anti-fibrotic potential of PXS-5153A has been evaluated in multiple preclinical models of fibrosis, demonstrating significant efficacy in reducing fibrosis and improving organ function.

Liver Fibrosis Models

PXS-5153A was assessed in two distinct models of liver fibrosis: a carbon tetrachloride (CCl4)-induced model and a streptozotocin/high-fat diet-induced model of non-alcoholic steatohepatitis (NASH).[1] In both models, PXS-5153A treatment led to a reduction in disease severity and an improvement in liver function, evidenced by diminished collagen content and cross-linking.[1][8]

Table 2: Efficacy of PXS-5153A in CCl4-Induced Liver Fibrosis in Rats

| Parameter | Treatment Group | Result | Statistical Significance | Reference |

| Fibrosis Area (% of total liver area) | CCl4 + Vehicle | Increased | [9] | |

| CCl4 + PXS-5153A (3 mg/kg, q.d.) | Reduced | p < 0.05 | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.001 | [9] | |

| Alanine (B10760859) Aminotransferase (ALT) (U/L) | CCl4 + Vehicle | Elevated | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.01 | [9] | |

| Aspartate Aminotransferase (AST) (U/L) | CCl4 + Vehicle | Elevated | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, q.d.) | Significantly Reduced | p < 0.01 | [9] | |

| CCl4 + PXS-5153A (10 mg/kg, 3x/week) | Significantly Reduced | p < 0.01 | [9] |

Myocardial Infarction Model

In a mouse model of myocardial infarction, treatment with PXS-5153A resulted in a notable reduction in fibrosis and a significant improvement in cardiac output, highlighting its potential in treating cardiac fibrosis.[5][6]

Table 3: Efficacy of PXS-5153A in a Mouse Myocardial Infarction Model

| Parameter | Treatment Group | Result | Reference |

| Fibrosis | PXS-5153A | Marked reduction | [5] |

| Cardiac Output | PXS-5153A | Improved | [5][6] |

Signaling Pathways and Experimental Workflows

LOXL2 Signaling in Fibrosis

LOXL2 plays a central role in the fibrotic cascade. Its expression is often induced by pro-fibrotic cytokines like TGF-β. Once secreted, LOXL2 catalyzes the cross-linking of collagen fibers in the extracellular space, leading to the stiffening and stabilization of the fibrotic matrix. This altered mechanical environment can, in turn, activate mechanotransduction pathways in resident fibroblasts, further perpetuating the fibrotic response in a positive feedback loop.

Caption: LOXL2 signaling pathway in fibrosis and the inhibitory action of PXS-5153A.

Experimental Workflow for Preclinical Evaluation

The preclinical validation of PXS-5153A involved a series of in vitro and in vivo experiments to establish its mechanism of action and anti-fibrotic efficacy.

Caption: Experimental workflow for the preclinical validation of PXS-5153A.

Detailed Experimental Protocols

In Vitro Collagen Crosslinking Assay

This assay assesses the ability of PXS-5153A to inhibit LOXL2-mediated collagen cross-linking.

-

Preparation: 3 mg/mL of rat tail type I collagen is combined with recombinant human LOXL2 (rhLOXL2).[10]

-

Incubation: The mixture is incubated in the presence or absence of varying concentrations of PXS-5153A.

-

Analysis: The formation of collagen cross-links is quantified using techniques such as SDS-PAGE to observe the formation of higher molecular weight collagen polymers or by mass spectrometry to measure specific cross-link products.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model

This is a widely used model to induce liver fibrosis in rodents.

-

Induction: Sprague Dawley rats are administered CCl4 (e.g., 0.25 μL/g in olive oil) via oral gavage or intraperitoneal injection three times a week for a period of 6-8 weeks to induce fibrosis.[8][11]

-

Treatment: After a period of fibrosis induction (e.g., 3 weeks), animals are treated with PXS-5153A (e.g., 3 mg/kg or 10 mg/kg) or vehicle control daily or three times a week via oral gavage.[8]

-

Assessment: At the end of the study, liver tissue and blood samples are collected. Liver fibrosis is assessed by Sirius Red staining for collagen deposition and measurement of hydroxyproline (B1673980) content.[8] Liver function is evaluated by measuring plasma levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[8]

Myocardial Infarction Model

This model evaluates the effect of PXS-5153A on cardiac fibrosis following ischemic injury.

-

Induction: Myocardial infarction is induced in C57/BL6 mice by permanent ligation of the left coronary artery.[10]

-

Treatment: 24 hours post-surgery, mice are treated with PXS-5153A (e.g., 25 mg/kg) or vehicle control daily via oral gavage for 4 weeks.[10]

-

Assessment: Cardiac function is assessed by echocardiography to measure parameters such as fractional shortening and ejection fraction.[10] The extent of cardiac fibrosis is determined by histological analysis of heart tissue sections stained with Picrosirius Red.

Conclusion

This compound is a potent dual inhibitor of LOXL2 and LOXL3 with a well-defined mechanism of action centered on the inhibition of pathological collagen cross-linking. The robust preclinical data across multiple in vitro and in vivo models of fibrosis strongly support its continued development as a first-in-class anti-fibrotic therapeutic. The significant reduction in fibrosis and improvement in organ function observed in liver and cardiac models underscore the critical role of LOXL2/3 in the progression of fibrotic diseases and validate these enzymes as key therapeutic targets. Further clinical investigation is warranted to translate these promising preclinical findings into effective treatments for patients suffering from a range of fibrotic conditions.

References

- 1. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]

- 3. Induction of liver fibrosis by CCl4 mediates pathological alterations in the spleen and lymph nodes: The potential therapeutic role of propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Blocking LOXL2 and TGFβ1 signaling induces collagen I turnover in precision-cut lung slices derived from Idiopathic Pulmonary Fibrosis patients - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2.7. CCl4‐induced liver fibrosis [bio-protocol.org]

- 9. researchgate.net [researchgate.net]

- 10. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Establishment of a standardized mouse model of hepatic fibrosis for biomedical research | Biomedical Research and Therapy [bmrat.org]

PXS-5153A monohydrochloride chemical properties and structure

For Research, Scientific, and Drug Development Professionals

Executive Summary

PXS-5153A is a potent, selective, and fast-acting dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) enzymes.[1][2] As a mechanism-based inhibitor, it plays a crucial role in reducing the cross-linking of collagen and elastin (B1584352), processes that are fundamental to the progression of fibrotic diseases.[2][3] This document provides a comprehensive overview of the chemical properties, structure, mechanism of action, and key experimental data related to PXS-5153A monohydrochloride. Detailed experimental protocols for relevant assays are also provided to support further research and development.

Chemical Properties and Structure

PXS-5153A is typically supplied as a monohydrochloride or dihydrochloride (B599025) salt to enhance stability and solubility.[2][4] The following tables summarize its key chemical and structural identifiers.

Table 1: Chemical Identifiers and Properties

| Property | Value | Reference |

| IUPAC Name | 3-[1-[(Z)-4-amino-2-fluorobut-2-enyl]-2-methylpyrrolo[3,2-b]pyridin-3-yl]-N,N-dimethylbenzenesulfonamide;hydrochloride | [] |

| Synonyms | PXS-5153A, PXS 5153A, PXS5153A | [4] |

| CAS Number | 2125956-82-1 (Monohydrochloride) | [2] |

| Molecular Formula | C₂₀H₂₄ClFN₄O₂S | [] |

| Molecular Weight | 438.95 g/mol | [] |

| SMILES | CC1=C(C2=C(N1CC(=CCN)F)C=CC=N2)C3=CC(=CC=C3)S(=O)(=O)N(C)C.Cl | [] |

Table 2: Physical and Solubility Properties

| Property | Value | Reference |

| Physical Form | Solid | [4] |

| Solubility | DMSO: 125 mg/mL (with ultrasonic and warming) | |

| H₂O: 20 mg/mL (42.07 mM, with sonication) | [6] | |

| DMSO: 45 mg/mL (94.66 mM, with sonication) | [6] | |

| Storage | 4°C, dry and sealed. For stock solutions: -80°C (6 months), -20°C (1 month). | [2] |

Mechanism of Action and Signaling Pathway

Lysyl oxidases (LOX) are extracellular copper-dependent enzymes essential for the covalent cross-linking of collagen and elastin.[3] This process is critical for the stabilization of the extracellular matrix (ECM). In fibrotic diseases, dysregulation of LOX activity leads to excessive ECM deposition and tissue stiffening.[3]

PXS-5153A is a mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[1][2] By inhibiting these specific LOX family members, PXS-5153A prevents the oxidative deamination of lysine (B10760008) residues on collagen and elastin precursors. This, in turn, blocks the formation of aldehyde intermediates required for cross-link formation, ultimately reducing fibrosis.[1][2]

Preclinical Data

In Vitro Efficacy and Selectivity

PXS-5153A demonstrates high potency against LOXL2 and LOXL3 while showing significant selectivity over other LOX family members and related amine oxidases.[2]

Table 3: In Vitro Inhibitory Activity of PXS-5153A

| Target Enzyme | IC₅₀ Value | Selectivity | Reference |

| LOXL2 (human & other mammals) | < 40 nM | - | [1][2] |

| LOXL3 (human) | 63 nM | - | [1][2] |

| LOX and LOXL1 | > 40-fold vs LOXL2 | High | [1][2] |

| Other Amine Oxidases | > 700-fold vs LOXL2 | High | [1][2][7] |

In Vivo Pharmacokinetics

Pharmacokinetic studies have been conducted in rodents, demonstrating oral bioavailability.

Table 4: Pharmacokinetic Parameters of PXS-5153A

| Species | Dosing | Bioavailability (%) | Half-life (t½) | Reference |

| Rat | 10 mg/kg (oral) / 5 mg/kg (IV) | 10 | ~1.5 hours (IV) | |

| Mouse | 5 mg/kg (oral) | 40 | ~1.1 hours (IV) |

In Vivo Efficacy in Disease Models

PXS-5153A has shown significant anti-fibrotic efficacy in multiple preclinical models. In models of liver fibrosis induced by carbon tetrachloride (CCl₄) or streptozotocin/high-fat diet, PXS-5153A reduced collagen content and cross-links, leading to improved liver function.[1] It also demonstrated beneficial effects in a myocardial infarction model by improving cardiac output.[1]

Experimental Protocols

The following are representative protocols for assays relevant to the evaluation of PXS-5153A.

Disclaimer: These protocols are based on established methodologies. Researchers should optimize them for their specific experimental conditions. The exact protocols from the primary study by Schilter et al. were not available in the public domain.

Protocol 1: Fluorometric Lysyl Oxidase (LOX) Activity Assay

This protocol is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of LOX-catalyzed amine oxidation, using a fluorogenic probe like Amplex Red.[1][8][9]

Materials:

-

Recombinant human LOXL2 enzyme

-

PXS-5153A (or other inhibitors)

-

Amplex® Red reagent

-

Horseradish peroxidase (HRP)

-

1,5-diaminopentane (LOX substrate)

-

Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)

-

Black, flat-bottom 96-well microplate

-

Fluorescence microplate reader (Ex/Em = 530-570/590-600 nm)

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of PXS-5153A in an appropriate solvent (e.g., DMSO). Create a dilution series to test a range of concentrations.

-

Prepare a working solution of LOXL2 in pre-warmed assay buffer.

-

Prepare a detection master mix (Working Solution) containing Amplex Red, HRP, and the LOX substrate in assay buffer. Protect from light.

-

-

Assay Procedure:

-

Add 50 µL of test samples (PXS-5153A dilutions, positive control with active enzyme, negative control without enzyme) to the wells of the 96-well plate.

-

To initiate the reaction, add 50 µL of the LOX Working Solution to each well.

-

Incubate the plate at 37°C for 10-40 minutes, protected from light.

-

Measure the fluorescence intensity using a microplate reader.

-

-

Data Analysis:

-

Subtract the background fluorescence (negative control) from all readings.

-

Calculate the percent inhibition for each PXS-5153A concentration relative to the uninhibited (positive) control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

This is a widely used model to induce liver fibrosis and evaluate anti-fibrotic agents.[10][11][12]

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Carbon tetrachloride (CCl₄)

-

Olive oil (or corn oil) as a vehicle

-

This compound

-

Vehicle for PXS-5153A (e.g., water for oral gavage)

-

Equipment for intraperitoneal (IP) injection and oral gavage

-

Materials for blood collection and tissue harvesting/analysis (histology, hydroxyproline (B1673980) assay)

Methodology:

-

Acclimatization: House animals in standard conditions for at least one week before the experiment.

-

Fibrosis Induction:

-

Therapeutic Intervention:

-

After an initial induction period (e.g., 3 weeks), begin treatment with PXS-5153A.

-

Administer PXS-5153A (e.g., 3-10 mg/kg) or vehicle daily via oral gavage.

-

Continue both CCl₄ and PXS-5153A administration for the remainder of the study (e.g., for another 3-5 weeks).

-

-

Endpoint Analysis:

-

At the end of the study, collect blood samples for analysis of liver function markers (e.g., ALT, AST).

-

Euthanize the animals and harvest the livers.

-

Fix a portion of the liver in formalin for histological analysis (e.g., H&E and Sirius Red staining) to assess fibrosis.

-

Freeze another portion for biochemical analysis, such as the hydroxyproline assay, to quantify collagen content.

-

Conclusion

This compound is a well-characterized dual inhibitor of LOXL2/LOXL3 with demonstrated potency, selectivity, and in vivo efficacy in preclinical models of fibrosis. Its mechanism of action, targeting a key driver of ECM stiffening, represents a promising therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers working to advance the understanding and application of LOX inhibition in fibrotic diseases.

References

- 1. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. PXS-5153A (monohydrochloride) | C20H24ClFN4O2S | CID 145712358 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 6. PXS-5153A | Monoamine Oxidase | TargetMol [targetmol.com]

- 7. ipstherapeutique.com [ipstherapeutique.com]

- 8. docs.aatbio.com [docs.aatbio.com]

- 9. An in situ activity assay for lysyl oxidases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats – Improving Yield and Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of Two Protocols of Carbon Tetrachloride-Induced Cirrhosis in Rats - Improving Yield and Reproducibility - PubMed [pubmed.ncbi.nlm.nih.gov]

The Differential Roles of LOXL2 and LOXL3 in Collagen Crosslinking: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), members of the lysyl oxidase (LOX) family of copper-dependent amine oxidases, are pivotal enzymes in the post-translational modification of extracellular matrix (ECM) proteins. Their primary function involves the oxidative deamination of lysine (B10760008) and hydroxylysine residues in collagen and elastin, initiating the formation of covalent crosslinks that are essential for the tensile strength and structural integrity of tissues. Dysregulation of LOXL2 and LOXL3 activity is implicated in the pathogenesis of numerous diseases, including fibrosis and cancer, making them attractive therapeutic targets. This technical guide provides an in-depth analysis of the core roles of LOXL2 and LOXL3 in collagen crosslinking, detailing their enzymatic activities, substrate specificities, and involvement in key signaling pathways. Furthermore, it offers comprehensive experimental protocols for the assessment of their function and quantification of collagen crosslinks, alongside visual representations of relevant biological pathways and experimental workflows.

Introduction to LOXL2 and LOXL3 in Collagen Homeostasis

The LOX family, comprising LOX and four LOX-like proteins (LOXL1-4), plays a crucial role in ECM maturation.[1] LOXL2 and LOXL3 are secreted enzymes that catalyze the initial step in collagen crosslinking, a process vital for tissue stability.[2][3] While both enzymes share the conserved C-terminal catalytic domain characteristic of the LOX family, their distinct N-terminal domains, containing four scavenger receptor cysteine-rich (SRCR) domains, are thought to mediate specific protein-protein interactions and substrate recognition, leading to their differential roles in health and disease.[4]

Upregulation of LOXL2 is strongly associated with fibrotic conditions, such as idiopathic pulmonary fibrosis and liver fibrosis, where it contributes to excessive collagen deposition and tissue stiffening.[5][6] In cancer, LOXL2 promotes tumor progression, metastasis, and the formation of a pre-metastatic niche.[5][7] Similarly, LOXL3 has been implicated in various cancers, including breast, gastric, and hepatocellular carcinoma, where its expression often correlates with poor prognosis.[8][9] LOXL3's role extends to developmental processes, with mutations in the LOXL3 gene linked to Stickler syndrome, a connective tissue disorder.[10]

Enzymatic Activity and Substrate Specificity

Quantitative Data on LOXL2 and LOXL3 Activity

| Enzyme | Preferred Collagen Substrates | Other Substrates | Inhibitors | Reference |

| LOXL2 | Collagen Type IV[10][11] | Tropoelastin, Fibrillar Collagens | β-aminopropionitrile (BAPN), Monoclonal antibodies (e.g., Simtuzumab, GS341) | [5][10][11] |

| LOXL3 | Collagen Types I, II, III, IV, VI, VIII, X[3] | Elastin, Fibronectin | β-aminopropionitrile (BAPN) | [3][12] |

Note: The inhibitory concentration (IC50) of BAPN for LOXL2 has been reported to be in the micromolar range, though some studies suggest it is less sensitive than other LOX family members.[13]

Expression Levels in Pathological Conditions

| Enzyme | Disease | Tissue/Cell Type | Change in Expression | Reference |

| LOXL2 | Idiopathic Pulmonary Fibrosis | Lung epithelial cells, Fibroblastic foci | Increased | [6] |

| Liver Fibrosis | Fibrotic septa | Strongly induced | [14] | |

| Gastric Carcinoma | Carcinoma tissue | Increased | [7] | |

| Breast Cancer | Metastatic carcinoma cells | Upregulated | [15] | |

| LOXL3 | Gastric Cancer | Carcinoma tissue (Stages 2-4) | Significantly elevated | [9][16] |

| Hepatocellular Carcinoma | Tumor tissue | Highly expressed | [8][17] | |

| Breast Cancer | Carcinoma tissue | Elevated | [9] |

Signaling Pathways Involving LOXL2 and LOXL3

LOXL2-Mediated Signaling in Fibrosis and Cancer

LOXL2 is a key regulator of multiple signaling pathways that drive fibrogenesis and tumor progression. In fibrotic diseases, LOXL2 expression is often induced by Transforming Growth Factor-β (TGF-β).[18] LOXL2, in turn, can activate the Phosphoinositide 3-kinase (PI3K)/AKT pathway, leading to further TGF-β production and fibroblast-to-myofibroblast transition.[19] Additionally, secreted LOXL2 can activate Focal Adhesion Kinase (FAK) and Src kinase, promoting cell migration and invasion.[1][7]

Caption: LOXL2 signaling pathways in fibrosis and cancer.

LOXL3-Mediated Signaling in Cancer Progression

LOXL3 contributes to cancer progression through its interaction with key signaling molecules. In several cancers, LOXL3 expression is downstream of the TGF-β signaling pathway.[4][16] A critical interaction has been identified between LOXL3 and the transcription factor Snail.[15][20] This interaction stabilizes Snail, preventing its degradation and promoting the repression of E-cadherin, a key event in the epithelial-mesenchymal transition (EMT) that facilitates cancer cell invasion and metastasis.[15]

Caption: LOXL3 signaling pathway in cancer EMT.

Experimental Protocols

In Vitro Collagen Crosslinking Assay

This assay assesses the ability of recombinant LOXL2 or LOXL3 to crosslink collagen in vitro.[21]

Materials:

-

Recombinant human LOXL2 or LOXL3

-

Collagen Type I (or other desired type) solution (e.g., rat tail collagen)

-

Crosslinking buffer (e.g., 20 mM Sodium Phosphate, pH 8.0)

-

SDS-PAGE gels and reagents

-

Coomassie Brilliant Blue or silver stain

Protocol:

-

Prepare collagen gels by neutralizing a collagen solution on ice and allowing it to polymerize at 37°C.

-

Incubate the collagen gels with recombinant LOXL2 or LOXL3 (e.g., at a molar ratio of 1:25 enzyme to collagen) in crosslinking buffer.

-

Incubate the reaction at 37°C for an extended period (e.g., 24-96 hours) to allow for crosslinking.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction products by SDS-PAGE. The formation of high molecular weight collagen oligomers (dimers, trimers, etc.) that are resistant to dissociation indicates crosslinking activity.

-

Visualize the protein bands by Coomassie Brilliant Blue or silver staining.

Caption: Workflow for in vitro collagen crosslinking assay.

Amplex Red Assay for Lysyl Oxidase Activity

This fluorometric assay measures the hydrogen peroxide (H₂O₂) produced during the oxidative deamination reaction catalyzed by LOXL2 and LOXL3.[22][23]

Materials:

-

Amplex™ Red reagent

-

Horseradish peroxidase (HRP)

-

Assay Buffer (e.g., 50 mM Sodium Borate, pH 8.2)

-

Substrate (e.g., 1,5-diaminopentane or a specific collagen peptide)

-

Recombinant LOXL2 or LOXL3, or cell culture supernatant/tissue lysate

-

96-well black microplate

-

Fluorescence microplate reader

Protocol:

-

Prepare a working solution containing Amplex™ Red reagent, HRP, and the chosen substrate in assay buffer.

-

Add the sample (recombinant enzyme, supernatant, or lysate) to the wells of the microplate.

-

Initiate the reaction by adding the Amplex™ Red working solution to each well.

-

Incubate the plate at 37°C, protected from light.

-

Measure the fluorescence intensity at excitation/emission wavelengths of ~540/590 nm at regular intervals.

-

The rate of fluorescence increase is proportional to the lysyl oxidase activity in the sample.

Caption: Workflow for the Amplex Red lysyl oxidase activity assay.

HPLC Analysis of Pyridinoline (B42742) Crosslinks

High-performance liquid chromatography (HPLC) is a robust method for the quantification of mature collagen crosslinks, such as pyridinoline (PYD) and deoxypyridinoline (B1589748) (DPD).[24][25][26][27]

Materials:

-

Tissue sample (e.g., bone, cartilage, fibrotic tissue)

-

Hydrochloric acid (HCl) for hydrolysis

-

Solid-phase extraction (SPE) columns (e.g., CF1 cellulose)

-

HPLC system with a fluorescence detector

-

Reversed-phase C18 column

-

Mobile phase with an ion-pairing agent (e.g., heptafluorobutyric acid)

-

PYD and DPD standards

Protocol:

-

Hydrolyze the tissue sample in concentrated HCl (e.g., 6 M) at high temperature (e.g., 110°C) for 16-24 hours to release the crosslinks.

-

Partially purify the hydrolysate using SPE to remove interfering substances.

-

Inject the purified sample onto the HPLC system.

-

Separate the crosslinks on the C18 column using an appropriate mobile phase gradient.

-

Detect the naturally fluorescent PYD and DPD using a fluorescence detector (excitation ~295 nm, emission ~395 nm).

-

Quantify the crosslinks by comparing the peak areas to a standard curve generated with known concentrations of PYD and DPD.

Caption: Workflow for HPLC analysis of collagen crosslinks.

Conclusion

LOXL2 and LOXL3 are critical enzymes in collagen crosslinking with distinct and overlapping roles in tissue homeostasis and pathology. Their differential substrate specificities and involvement in various signaling pathways underscore their importance as potential therapeutic targets in fibrosis and cancer. The experimental protocols detailed in this guide provide a framework for researchers to investigate the function of these enzymes and their impact on collagen biology. Further research into the precise regulatory mechanisms and the development of specific inhibitors for LOXL2 and LOXL3 will be crucial for translating our understanding of their function into novel therapeutic strategies.

References

- 1. researchgate.net [researchgate.net]

- 2. Tumor-secreted LOXL2 Activates Fibroblasts Through FAK Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Frontiers | LOXL2 Inhibition Paves the Way for Macrophage-Mediated Collagen Degradation in Liver Fibrosis [frontiersin.org]

- 6. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers [PeerJ] [peerj.com]

- 10. Proteolytic processing of lysyl oxidase–like-2 in the extracellular matrix is required for crosslinking of basement membrane collagen IV - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lysyl oxidase–like 2 (LOXL2)–mediated cross-linking of tropoelastin - PMC [pmc.ncbi.nlm.nih.gov]

- 12. LOXL3 Silencing Affected Cell Adhesion and Invasion in U87MG Glioma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Role of Snail in EMT and Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. dash.harvard.edu [dash.harvard.edu]

- 15. A molecular role for lysyl oxidase‐like 2 enzyme in Snail regulation and tumor progression | The EMBO Journal [link.springer.com]

- 16. Frontiers | Systematic Analysis of Expression and Prognostic Values of Lysyl Oxidase Family in Gastric Cancer [frontiersin.org]

- 17. LOXL3-promoted hepatocellular carcinoma progression via promotion of Snail1/USP4-mediated epithelial-mesenchymal transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spandidos-publications.com [spandidos-publications.com]

- 19. mdpi.com [mdpi.com]

- 20. A molecular role for lysyl oxidase-like 2 enzyme in Snail regulation and tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Lysyl Oxidase-like-2 Cross-links Collagen IV of Glomerular Basement Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 22. docs.aatbio.com [docs.aatbio.com]

- 23. Substrates for Oxidases, Including Amplex Red Kits—Section 10.5 | Thermo Fisher Scientific - US [thermofisher.com]

- 24. High-performance liquid chromatography method to analyze free and total urinary pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. chromsystems.com [chromsystems.com]

PXS-5153A Monohydrochloride: An In-depth Technical Guide for Studying Extracellular Matrix Remodeling

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5153A monohydrochloride is a potent, selective, and irreversible dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3), two key enzymes involved in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2][3][4][5] By targeting these enzymes, PXS-5153A offers a powerful tool for investigating the pathological processes driven by excessive ECM stiffening, such as fibrosis and cancer progression. This technical guide provides a comprehensive overview of PXS-5153A, including its mechanism of action, quantitative data from preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

PXS-5153A is a mechanism-based inhibitor that covalently binds to the active site of LOXL2 and LOXL3, leading to their irreversible inactivation.[6] This inhibition prevents the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin precursors, a critical step in the formation of covalent cross-links that stabilize and stiffen the ECM. The inhibition of LOXL2 and LOXL3 by PXS-5153A has been shown to effectively reduce collagen deposition and cross-linking in various preclinical models of fibrosis.[1][4][5]

Quantitative Data

The following tables summarize the key quantitative data for PXS-5153A from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of PXS-5153A

| Target | IC50 (nM) | Selectivity vs. LOX | Selectivity vs. LOXL1 |

| Human LOXL2 | <40[2] | >40-fold[2] | >40-fold[2] |

| Human LOXL3 | 63[2] | - | - |

Table 2: In Vivo Efficacy of PXS-5153A in a Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

| Parameter | Vehicle Control | PXS-5153A (10 mg/kg, once daily) | % Reduction |

| Collagen Accumulation (% area) | ~2.4-fold increase vs. sham | Significantly reduced | Up to 51% |

| Alanine Aminotransferase (ALT) (U/L) | Significantly elevated | Significantly reduced | - |

| Aspartate Aminotransferase (AST) (U/L) | Significantly elevated | Significantly reduced | - |

Table 3: In Vivo Efficacy of a LOXL2 Inhibitor (PXS-S2B, a pro-drug of a selective LOXL2 inhibitor) in an Orthotopic Breast Cancer Model (MDA-MB-231 cells in mice)

| Parameter | Vehicle Control | PXS-S2B | % Reduction |

| Primary Tumor Volume | - | ~55% decrease at endpoint | ~55%[3] |

Note: Data for PXS-5153A in cancer models is limited. This data is from a study using a related, selective LOXL2 inhibitor from the same chemical series.

Signaling Pathways

The inhibition of LOXL2 and LOXL3 by PXS-5153A can impact several downstream signaling pathways implicated in fibrosis and cancer.

Caption: PXS-5153A inhibits LOXL2/LOXL3, disrupting ECM cross-linking and downstream pro-fibrotic and pro-cancer signaling pathways.

Experimental Protocols

In Vitro Collagen Oxidation Assay

This protocol is adapted from studies investigating the inhibitory effect of PXS-5153A on LOXL2-mediated collagen oxidation.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Collagen solution (e.g., rat tail collagen type I)

-

This compound

-

Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities

Procedure:

-

Prepare a reaction mixture containing Amplex™ Red reagent and horseradish peroxidase (HRP) in reaction buffer according to the kit manufacturer's instructions.

-

In a 96-well plate, add collagen solution to each well.

-

Add varying concentrations of PXS-5153A or vehicle control to the wells.

-

Initiate the reaction by adding rhLOXL2 to the wells. A no-enzyme control should also be included.

-

Immediately add the Amplex™ Red/HRP reaction mixture to all wells.

-

Incubate the plate at 37°C and measure the fluorescence (excitation ~530-560 nm, emission ~590 nm) at regular intervals for 60-90 minutes.

-

The rate of hydrogen peroxide production, indicative of collagen oxidation, is determined from the slope of the fluorescence curve over time.

Caption: Workflow for the in vitro collagen oxidation assay to assess PXS-5153A efficacy.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis Model in Rats

This protocol describes a common method to induce liver fibrosis and test the efficacy of anti-fibrotic compounds like PXS-5153A.

Animals:

-

Male Sprague-Dawley rats

Materials:

-

Carbon tetrachloride (CCl4)

-

Olive oil (vehicle for CCl4)

-

This compound

-

Vehicle for PXS-5153A (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Induce liver fibrosis by intraperitoneal (i.p.) injection of CCl4 (e.g., 1 mL/kg body weight, diluted 1:1 in olive oil) twice weekly for 6-8 weeks.

-

After an initial induction period (e.g., 4 weeks), randomize animals into treatment groups:

-

Vehicle control

-

PXS-5153A (e.g., 10 mg/kg, once daily by oral gavage)

-

-

Continue CCl4 administration alongside the treatment for the remainder of the study period.

-

At the end of the study, collect blood for serum analysis of liver enzymes (ALT, AST).

-

Euthanize animals and collect liver tissue for histological analysis (e.g., Sirius Red staining for collagen) and hydroxyproline (B1673980) content measurement.

Caption: Experimental workflow for the CCl4-induced liver fibrosis model.

Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced NASH Model in Mice

This model recapitulates key features of non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.

Animals:

-

Male C57BL/6J mice

Materials:

-

Streptozotocin (STZ)

-

Citrate buffer (for STZ)

-

High-fat diet (e.g., 60% kcal from fat)

-

This compound

-

Vehicle for PXS-5153A

Procedure:

-

At 2 days of age, administer a single subcutaneous injection of STZ (e.g., 200 µ g/mouse ) to induce neonatal diabetes.

-

At 4 weeks of age, wean the mice onto a high-fat diet.

-

At 8 weeks of age, randomize mice into treatment groups:

-

Vehicle control

-

PXS-5153A (e.g., 10 mg/kg, once daily by oral gavage)

-

-

Continue the high-fat diet and treatment for a specified period (e.g., 6-12 weeks).

-

Monitor body weight and blood glucose levels throughout the study.

-

At the end of the study, collect blood for serum analysis (ALT, AST, lipids).

-

Euthanize animals and collect liver tissue for histological analysis (H&E, Sirius Red) and gene expression analysis of fibrotic and inflammatory markers.

Caption: Workflow for the STZ and high-fat diet-induced NASH model in mice.

Orthotopic Breast Cancer Model in Mice

This protocol is based on studies using related PXS inhibitors and can be adapted for PXS-5153A to investigate its anti-cancer potential.

Animals:

-

Female immunodeficient mice (e.g., BALB/c nude)

Materials:

-

Human breast cancer cell line (e.g., MDA-MB-231)

-

Matrigel

-

This compound

-

Vehicle for PXS-5153A

Procedure:

-

Culture MDA-MB-231 cells under standard conditions.

-

On the day of injection, harvest and resuspend cells in a mixture of sterile PBS and Matrigel.

-

Inject the cell suspension into the mammary fat pad of the mice.

-

Monitor tumor growth regularly using calipers.

-

When tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups:

-

Vehicle control

-

PXS-5153A (dose to be determined, e.g., daily oral gavage)

-

-

Continue treatment and monitor tumor volume and body weight.

-

At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., histology, immunohistochemistry for proliferation and apoptosis markers).

-

Lungs and other organs can be harvested to assess metastasis.

Caption: Experimental workflow for an orthotopic breast cancer model.

Conclusion

This compound is a valuable research tool for elucidating the role of LOXL2 and LOXL3 in ECM remodeling and the pathogenesis of fibrotic diseases and cancer. Its high potency and selectivity make it a suitable candidate for both in vitro and in vivo studies. The experimental protocols and data presented in this guide provide a solid foundation for researchers to design and execute their own investigations into the therapeutic potential of inhibiting LOX-mediated ECM stiffening. Further research, particularly in the context of various cancer types and the elucidation of downstream signaling events, will continue to expand our understanding of the multifaceted roles of LOXL2 and LOXL3 in health and disease.

References

- 1. The function and mechanisms of action of lysyl oxidase-like 3 (LOXL3) in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. LOXL2 Inhibitors and Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Profile of PXS-5153A Monohydrochloride: A Dual LOXL2/LOXL3 Inhibitor for Fibrosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data for PXS-5153A monohydrochloride, a novel, mechanism-based, and fast-acting dual inhibitor of Lysyl Oxidase-Like 2 (LOXL2) and Lysyl Oxidase-Like 3 (LOXL3). PXS-5153A has demonstrated significant potential in ameliorating fibrosis by reducing collagen crosslinking in various preclinical models.

Mechanism of Action and Enzymatic Inhibition

PXS-5153A is an orally active, small molecule inhibitor that irreversibly blocks the enzymatic function of LOXL2 and LOXL3.[1] These enzymes are critical in the pathogenesis of fibrosis as they initiate the crosslinking of collagen, a key process in the excessive deposition of extracellular matrix that leads to tissue stiffening and organ dysfunction.[2][3] The inhibitory action of PXS-5153A is time-dependent and competes with the enzyme's natural substrate.[1][3]

The primary mechanism involves the inhibition of the oxidation of lysine (B10760008) and hydroxylysine residues on collagen side-chains, which is the initial step for the formation of both immature and mature collagen crosslinks.[2][3] By blocking LOXL2 and LOXL3, PXS-5153A effectively reduces the pathological accumulation and stiffening of collagen fibers.

Quantitative Preclinical Data

The following tables summarize the key quantitative findings from in vitro and in vivo preclinical studies of PXS-5153A.

Table 1: In Vitro Enzyme Inhibition and Selectivity

| Target Enzyme | IC50 Value | Selectivity vs. LOXL2 | Species | Reference |

| LOXL2 | <40 nM | - | Human, Mouse, Rat, Dog | [1][4] |

| LOXL3 | 63 nM | - | Human | [1][4] |

| LOX | >40-fold | >40x | Human | [1][4] |

| LOXL1 | >40-fold | >40x | Human | [1][4] |

| Other Amine Oxidases | >700-fold | >700x | Not Specified | [1][4] |

IC50 values represent the concentration of PXS-5153A required to inhibit 50% of the enzyme's activity.

Table 2: In Vivo Efficacy in a Rat Model of CCl₄-Induced Liver Fibrosis

| Parameter | CCl₄ Control | PXS-5153A (3 mg/kg, daily) | PXS-5153A (10 mg/kg, daily) | PXS-5153A (10 mg/kg, 3x/week) | Reference |

| Collagen Accumulation (Picrosirius Red) | 2.4-fold increase vs. healthy | Up to 51% reduction | Up to 51% reduction | Not Specified | [1] |

| Immature Crosslinks | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |

| Mature Crosslinks (DHLNL) | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |

| Hydroxyproline (HYP) Content | Markedly increased | Significantly reduced | Significantly reduced | Significantly reduced | [4][5] |

Data represent changes relative to the disease control group after therapeutic intervention with PXS-5153A.

Experimental Protocols and Methodologies

Detailed descriptions of the key experimental models and assays used to evaluate PXS-5153A are provided below.

Carbon Tetrachloride (CCl₄)-Induced Liver Fibrosis in Rats

This model is a standard method for inducing liver fibrosis to test anti-fibrotic agents.

-

Animal Model : Male Sprague-Dawley rats were used.

-

Induction : Liver fibrosis was induced by oral administration of CCl₄.

-

Treatment Protocol : After 3 weeks of CCl₄ administration, rats were treated with PXS-5153A via oral gavage. Dosing regimens included 3 mg/kg once daily, 10 mg/kg once daily, or 10 mg/kg three times a week.[4]

-

Key Assessments :

-

Histopathology : Liver tissue was stained with Picrosirius red to quantify fibrillar collagen deposition.[1]

-

Biochemical Analysis : Plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) were measured to assess liver function.[4]

-

Crosslink Analysis : Hydroxyproline (HYP), immature, and mature collagen crosslinks were quantified in liver tissue.[4]

-

Gene Expression : Analysis of key fibrotic marker genes in the liver.[1]

-

NASH-Induced Liver Disease in Mice

This model mimics non-alcoholic steatohepatitis (NASH), a common cause of liver fibrosis.

-

Animal Model : Male C57/BL6 mice.

-

Induction : NASH was established through a single subcutaneous injection of streptozotocin (B1681764) after birth, followed by a high-fat diet from 4 weeks of age.[1][4]

-

Treatment Protocol : Mice received a daily oral dose of 10 mg/kg PXS-5153A from 8 to 14 weeks of age.[4]

-

Outcome Measures : The study assessed the impact of PXS-5153A on disease severity and liver function.[1]

Myocardial Infarction (MI) Model in Mice

This model was used to assess the efficacy of PXS-5153A in cardiac fibrosis post-injury.

-

Animal Model : C57/BL6 mice.

-

Induction : Myocardial infarction was induced by ligating the left coronary artery.[1]

-

Treatment and Assessment : Echocardiography was performed 24 hours post-surgery to select animals with moderate cardiac dysfunction. PXS-5153A treatment was initiated, and the primary outcome was the improvement in cardiac output.[1]

Summary and Conclusion

The preclinical data for this compound strongly support its development as a therapeutic agent for fibrotic diseases. It is a potent and selective dual inhibitor of LOXL2 and LOXL3, demonstrating robust efficacy in reducing collagen deposition and crosslinking in models of liver and cardiac fibrosis.[1][2] The compound effectively ameliorates disease severity and improves organ function, highlighting the therapeutic potential of inhibiting the enzymatic activities of LOXL2 and LOXL3.[1] These findings provide a solid foundation for the continued clinical investigation of PXS-5153A in patients with fibrotic conditions.

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

PXS-5153A Monohydrochloride: A Technical Overview of its Selectivity Profile Against Lysyl Oxidase Enzymes

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5153A monohydrochloride is a novel, potent, and selective small molecule inhibitor targeting the lysyl oxidase (LOX) family of enzymes. Specifically, it acts as a dual inhibitor of lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3), enzymes critically involved in the cross-linking of collagen and elastin (B1584352) in the extracellular matrix (ECM).[1][2] Dysregulation of LOX enzyme activity is implicated in the pathogenesis of various fibrotic diseases and cancer.[1] This technical guide provides an in-depth analysis of the selectivity profile of PXS-5153A against other LOX enzymes, details the experimental methodologies used for its characterization, and illustrates the key signaling pathways involved.

Data Presentation: Selectivity Profile of PXS-5153A

The inhibitory activity of PXS-5153A has been quantified against multiple members of the lysyl oxidase family. The following table summarizes the key quantitative data, highlighting its potent and selective action against LOXL2 and LOXL3.

| Enzyme Target | Species | IC50 (nM) | Selectivity vs. LOXL2 | Reference |

| LOXL2 | Mammalian (various) | <40 | - | [2] |

| LOXL3 | Human | 63 | - | [2][3] |

| LOX | Not specified | >40-fold less sensitive | >40x | [2][4] |

| LOXL1 | Not specified | >40-fold less sensitive | >40x | [2][4] |

| Other Amine Oxidases | Not specified | >700-fold less sensitive | >700x | [2][4] |

Experimental Protocols

The determination of the selectivity profile of PXS-5153A involves several key in vitro assays. The following sections provide detailed methodologies for these experiments.

Lysyl Oxidase (LOX) Activity Assay (Fluorometric)

This assay is a common method to determine the inhibitory activity of compounds against LOX enzymes. It measures the hydrogen peroxide (H₂O₂) produced as a byproduct of the LOX-catalyzed oxidation of a substrate.

Principle:

The enzymatic activity of LOX is coupled to a horseradish peroxidase (HRP) reaction. H₂O₂ produced by LOX reacts with a fluorogenic probe in the presence of HRP to generate a fluorescent product. The rate of fluorescence increase is directly proportional to the LOX activity.

Materials:

-

Recombinant human LOX, LOXL1, LOXL2, or LOXL3 enzymes

-

This compound

-

Assay Buffer (e.g., 50 mM sodium borate, pH 8.2)

-

LOX substrate (e.g., 1,5-diaminopentane or a proprietary substrate)

-

Horseradish Peroxidase (HRP)

-

Fluorogenic probe (e.g., Amplex Red)

-

96-well black microplate

-

Fluorescence microplate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of PXS-5153A in a suitable solvent (e.g., DMSO).

-

Prepare serial dilutions of PXS-5153A in assay buffer to achieve the desired final concentrations.

-

Prepare a working solution of the LOX enzyme in assay buffer.

-

Prepare a reaction mixture containing the LOX substrate, HRP, and the fluorogenic probe in assay buffer.

-

-

Assay Protocol:

-

To each well of the 96-well plate, add a specific concentration of PXS-5153A or vehicle control.

-

Add the LOX enzyme solution to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding the reaction mixture to each well.

-

Immediately begin kinetic measurement of fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm. Record readings every 1-2 minutes for 30-60 minutes.

-

-

Data Analysis:

-

Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration of PXS-5153A.

-

Normalize the reaction rates to the vehicle control (100% activity).

-

Plot the percentage of inhibition against the logarithm of the PXS-5153A concentration.

-

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

-

In Vitro Collagen Oxidation Assay

This assay directly measures the ability of PXS-5153A to inhibit the oxidation of collagen, a primary substrate of LOX enzymes.

Principle:

The oxidation of lysine (B10760008) residues in collagen by LOX enzymes produces allysine (B42369) and H₂O₂. The released H₂O₂ is detected using a colorimetric or fluorometric method, often coupled with HRP.

Materials:

-

Recombinant human LOXL2

-

This compound

-

Type I collagen

-

Assay Buffer (e.g., PBS)

-

Horseradish Peroxidase (HRP)

-

Colorimetric or fluorometric HRP substrate (e.g., Amplex Red)

-

96-well plate

-

Spectrophotometer or fluorescence microplate reader

Procedure:

-

Assay Setup:

-

Coat the wells of a 96-well plate with Type I collagen and allow it to dry overnight.

-

Prepare serial dilutions of PXS-5153A in assay buffer.

-

-

Inhibition Reaction:

-

Pre-incubate the recombinant LOXL2 enzyme with the various concentrations of PXS-5153A or vehicle control for 30 minutes at 37°C.

-

Add the enzyme-inhibitor mixture to the collagen-coated wells.

-

-

Detection:

-

Add a detection reagent containing HRP and the HRP substrate to each well.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Measure the absorbance or fluorescence at the appropriate wavelength.

-

-

Data Analysis:

-

Subtract the background reading (wells without enzyme) from all other readings.

-

Calculate the percentage of inhibition for each PXS-5153A concentration relative to the vehicle control.

-

Determine the IC50 value as described in the previous protocol.

-

Collagen Cross-linking Analysis by LC-MS/MS

This method provides a definitive measure of the formation of collagen cross-links and the inhibitory effect of PXS-5153A.

Principle:

Collagen is incubated with a LOX enzyme in the presence or absence of an inhibitor. After incubation, the collagen is hydrolyzed, and the specific collagen cross-link products (e.g., pyridinoline, deoxypyridinoline) are quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Materials:

-

Recombinant human LOXL2

-

This compound

-

Type I collagen

-

Incubation Buffer (e.g., PBS)

-

Hydrolysis Reagent (e.g., 6N HCl)

-

LC-MS/MS system

Procedure:

-

Cross-linking Reaction:

-

Incubate Type I collagen with recombinant LOXL2 in the presence of various concentrations of PXS-5153A or vehicle control for an extended period (e.g., 7 days) at 37°C.

-

-

Sample Preparation:

-

After incubation, hydrolyze the collagen samples by adding 6N HCl and heating at 110°C for 18-24 hours.

-

Neutralize the hydrolysates and prepare them for LC-MS/MS analysis.

-

-

LC-MS/MS Analysis:

-

Separate the collagen cross-links using a suitable liquid chromatography column.

-

Detect and quantify the specific cross-link products using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Quantify the amount of each cross-link product by comparing the peak areas to those of known standards.

-

Calculate the percentage of inhibition of cross-link formation for each PXS-5153A concentration.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways involving LOX enzymes and a typical experimental workflow for inhibitor screening.

Caption: LOX-mediated signaling pathway in fibrosis and cancer.

Caption: Experimental workflow for inhibitor identification.

Conclusion

This compound is a highly potent and selective dual inhibitor of LOXL2 and LOXL3. Its selectivity profile, established through rigorous in vitro assays, demonstrates a significant therapeutic window with minimal off-target activity against other LOX family members and related amine oxidases. The detailed experimental protocols provided herein offer a comprehensive guide for researchers in the field to evaluate and compare novel LOX inhibitors. The crucial role of LOXL2 and LOXL3 in pathological ECM remodeling positions PXS-5153A as a promising therapeutic candidate for the treatment of fibrotic diseases and certain cancers. Further investigation into its in vivo efficacy and safety is warranted.

References

PXS-5153A: A Technical Guide for Fibrosis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fibrosis, a pathological condition characterized by the excessive accumulation of extracellular matrix (ECM) components, leads to tissue stiffening and organ dysfunction, contributing significantly to morbidity and mortality in a range of chronic diseases.[1] A key driver of fibrosis is the cross-linking of collagen and elastin (B1584352) fibers, a process initiated by the lysyl oxidase (LOX) family of enzymes.[2][3] Among these, lysyl oxidase-like 2 (LOXL2) and lysyl oxidase-like 3 (LOXL3) have emerged as critical mediators in the progression of fibrotic diseases.[4][5] PXS-5153A is a potent, selective, and orally active small molecule inhibitor of the enzymatic activity of LOXL2 and LOXL3, making it an invaluable tool for investigating the role of these enzymes in fibrosis and for the development of novel anti-fibrotic therapies.[1][6] This technical guide provides an in-depth overview of PXS-5153A, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its use in fibrosis research, and visualizations of relevant biological pathways and experimental workflows.

Mechanism of Action

PXS-5153A is a mechanism-based, fast-acting, and irreversible dual inhibitor of LOXL2 and LOXL3.[7] Its primary mechanism of action is the inhibition of the amine oxidase activity of these enzymes, which is responsible for the oxidative deamination of lysine (B10760008) and hydroxylysine residues on collagen and elastin.[2][3] This initial step is crucial for the formation of covalent cross-links that stabilize and stiffen the ECM. By blocking LOXL2 and LOXL3, PXS-5153A effectively reduces the formation of both immature and mature collagen cross-links, thereby ameliorating the excessive ECM deposition and tissue stiffness characteristic of fibrosis.[1][7]

The signaling pathways influenced by LOXL2 are complex and can involve interactions with key fibrotic mediators. LOXL2 expression is often upregulated by pro-fibrotic stimuli such as transforming growth factor-beta (TGF-β). In turn, LOXL2 activity can further promote fibrotic pathways, including the TGF-β/Smad and PI3K/AKT/mTOR signaling cascades, leading to increased expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and connective tissue growth factor (CTGF).

Quantitative Data

The following tables summarize the key quantitative data for PXS-5153A, highlighting its potency, selectivity, and efficacy in various preclinical models.

Table 1: In Vitro Potency and Selectivity of PXS-5153A [6][7]

| Target | IC50 (nM) | Selectivity vs. LOXL2 |

| LOXL2 (human) | <40 | - |

| LOXL2 (mouse) | <40 | - |

| LOXL2 (rat) | <40 | - |

| LOXL2 (dog) | <40 | - |

| LOXL3 (human) | 63 | - |

| LOX (human) | >1600 | >40-fold |

| LOXL1 (human) | >1600 | >40-fold |

| Other Amine Oxidases | - | >700-fold |

Table 2: Efficacy of PXS-5153A in a Rat Model of Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis [7]

| Treatment Group | Dose | Liver Hydroxyproline (B1673980) (µg/g) | Sirius Red Stained Area (%) |

| Vehicle Control | - | Undisclosed | Undisclosed |

| CCl4 | - | Significantly increased vs. control | 2.2-fold increase vs. control |

| CCl4 + PXS-5153A | 3 mg/kg/day | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

| CCl4 + PXS-5153A | 10 mg/kg/day | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

| CCl4 + PXS-5153A | 10 mg/kg 3x/week | Significantly reduced vs. CCl4 | Significantly reduced vs. CCl4 |

Table 3: Efficacy of PXS-5153A in Other Preclinical Fibrosis Models [7][8]

| Model | Species | Key Findings |

| Streptozotocin/High-Fat Diet-Induced NASH | Rat | Reduced liver fibrosis and improved liver function.[7] |

| Myocardial Infarction | Mouse | Reduced fibrosis and improved cardiac output.[8] |

Experimental Protocols

In Vitro Assays

1. Collagen Oxidation Assay

This assay measures the ability of PXS-5153A to inhibit LOXL2-mediated oxidation of collagen.

-

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Rat tail type I collagen

-

PXS-5153A

-

Amplex Red/Horseradish Peroxidase (AR/HRP) assay components

-

-

Protocol:

-

Pre-incubate rhLOXL2 with varying concentrations of PXS-5153A for 30 minutes.

-

Add the collagen substrate to initiate the reaction.

-

Monitor the production of hydrogen peroxide, a byproduct of the oxidation reaction, using the AR/HRP assay at time points such as 20 and 40 minutes.

-

Measure fluorescence to determine the rate of collagen oxidation.

-

2. In Vitro Collagen Cross-linking Assay

This assay assesses the effect of PXS-5153A on the formation of collagen cross-links.

-

Materials:

-

Rat tail type I collagen (3 mg/mL)

-

Recombinant human LOXL2 (rhLOXL2)

-

PXS-5153A

-

-

Protocol:

-

Combine collagen with rhLOXL2 in the presence or absence of PXS-5153A.

-

Add rhLOXL2 daily for 5 days to promote cross-linking.

-

After 7 days, analyze the formation of specific collagen cross-links, such as dihydroxylysinonorleucine (DHLNL), pyridinoline, hydroxylysinonorleucine (HLNL), and deoxypyridinoline, using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

In Vivo Models

1. Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rats

This is a widely used model to induce liver fibrosis and assess the efficacy of anti-fibrotic compounds.

-

Animals: Sprague Dawley rats.

-

Induction of Fibrosis:

-

Administer CCl4 (0.25 μL/g in olive oil) orally, three times a week for 6 weeks.

-

-

Treatment Protocol:

-

After 3 weeks of CCl4 administration, begin treatment with PXS-5153A by oral gavage.

-

Dosing regimens can include 3 mg/kg once a day, 10 mg/kg once a day, or 10 mg/kg three times a week.

-

Continue treatment for the remaining 3 weeks of the study.

-

-

Outcome Measures:

-

Sacrifice animals 48 hours after the last CCl4 dose.

-

Measure plasma levels of alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) to assess liver function.

-

Fix a portion of the liver in 10% formalin for histological analysis, including Sirius Red staining to quantify collagen deposition.

-

Snap-freeze the remaining liver tissue for analysis of hydroxyproline content (a measure of total collagen) and specific collagen cross-links.

-

2. Streptozotocin (STZ) and High-Fat Diet (HFD)-Induced Non-Alcoholic Steatohepatitis (NASH) in Mice

This model mimics the metabolic and fibrotic features of human NASH.

-

Animals: C57BL/6J male mice.

-

Induction of NASH:

-

Inject neonatal mice (2 days old) with a single subcutaneous dose of STZ.

-

From 4 weeks of age, feed the mice a high-fat diet.

-

-

Treatment Protocol:

-

Initiate treatment with PXS-5153A at a pre-determined time point during disease progression.

-

Administer PXS-5153A orally at an appropriate dose.

-

-

Outcome Measures:

-

Monitor body weight and blood glucose levels.

-

At the end of the study, collect liver tissue for histological analysis (H&E staining for steatosis and inflammation, Sirius Red for fibrosis) and biochemical assays.

-

3. Myocardial Infarction (MI) Model in Mice

This model is used to evaluate the effect of PXS-5153A on cardiac fibrosis and remodeling following ischemic injury.

-

Animals: C57BL/6 mice.

-

Induction of MI:

-

Surgically ligate the left anterior descending (LAD) coronary artery.

-

-

Treatment Protocol:

-

Administer PXS-5153A orally, starting at a specified time point post-MI.

-

-

Outcome Measures:

-

Assess cardiac function using echocardiography.

-

At the study endpoint, harvest hearts for histological analysis of infarct size and fibrosis (e.g., Masson's trichrome or Picrosirius Red staining).

-

Visualizations

Signaling Pathways

Caption: LOXL2/3 signaling pathway in fibrosis and the inhibitory action of PXS-5153A.

Experimental Workflows

Caption: Experimental workflow for the CCl4-induced liver fibrosis model.

Conclusion

PXS-5153A is a highly valuable pharmacological tool for the study of fibrosis. Its potent and selective inhibition of LOXL2 and LOXL3 allows for the precise investigation of the roles of these enzymes in the pathogenesis of fibrotic diseases across various organ systems. The data and protocols presented in this guide offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the mechanisms of fibrosis and evaluating the therapeutic potential of targeting collagen cross-linking. As research in this field continues, PXS-5153A will undoubtedly play a crucial role in advancing our understanding and treatment of fibrosis.

References

- 1. researchgate.net [researchgate.net]

- 2. Linking LOXL2 to Cardiac Interstitial Fibrosis [mdpi.com]

- 3. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]

- 4. Lysyl oxidase like-2 in fibrosis and cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2.7. CCl4‐induced liver fibrosis [bio-protocol.org]

- 6. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. LOXL2, a copper-dependent monoamine oxidase, activates lung fibroblasts through the TGF-β/Smad pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for PXS-5153A in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PXS-5153A is a potent and selective dual inhibitor of Lysyl Oxidase Like 2 (LOXL2) and Lysyl Oxidase Like 3 (LOXL3) enzymes.[1][2][3] These enzymes play a crucial role in the crosslinking of collagen and elastin, a key process in the stiffening of the extracellular matrix (ECM) associated with fibrotic diseases.[1][2][4] By inhibiting LOXL2 and LOXL3, PXS-5153A effectively reduces collagen crosslinking and has demonstrated the potential to ameliorate fibrosis in various preclinical models.[1][4] These application notes provide detailed protocols for utilizing PXS-5153A in cell culture experiments to study its anti-fibrotic effects.

Mechanism of Action

PXS-5153A is a mechanism-based inhibitor that irreversibly binds to the active site of LOXL2 and LOXL3, preventing the oxidative deamination of lysine (B10760008) residues on collagen and elastin.[1] This inhibition blocks the initial step of collagen crosslinking, leading to a reduction in the formation of both immature and mature collagen crosslinks.[1] The primary signaling pathway influenced by LOXL2 activity in the context of fibrosis is the Transforming Growth Factor-β (TGF-β) pathway. LOXL2 can promote fibrosis through the activation of TGF-β signaling and downstream mediators such as SMADs and p38 MAPK. Additionally, LOXL2 has been shown to interact with the PI3K/Akt/mTOR pathway.

Quantitative Data Summary

The following tables summarize the key quantitative data for PXS-5153A based on in vitro enzymatic assays.

Table 1: IC50 Values for PXS-5153A

| Target Enzyme | Species | IC50 Value | Reference(s) |

| LOXL2 | Human, Mouse, Rat, Dog | < 40 nM | [1] |

| LOXL3 | Human | 63 nM | [1] |

Table 2: Selectivity of PXS-5153A

| Enzyme Family | Selectivity vs. LOXL2 | Reference(s) |

| LOX and LOXL1 | > 40-fold | [1] |

| Other related amine oxidases | > 700-fold | [1] |

Experimental Protocols

Protocol 1: In Vitro Collagen Oxidation Assay

This cell-free assay is designed to directly measure the inhibitory effect of PXS-5153A on LOXL2-mediated collagen oxidation.

Materials:

-

Recombinant human LOXL2 (rhLOXL2)

-

Collagen (e.g., rat tail collagen, type I)

-

PXS-5153A

-

Assay buffer (e.g., 50 mM sodium borate (B1201080) buffer, pH 8.0, containing 150 mM NaCl)

-

Amplex™ Red Hydrogen Peroxide/Peroxidase Assay Kit

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence capabilities (excitation ~530-560 nm, emission ~590 nm)

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of PXS-5153A in an appropriate solvent (e.g., DMSO).

-

Dilute rhLOXL2 and collagen to the desired concentrations in assay buffer. A final concentration of 20 nM for rhLOXL2 is a good starting point.

-

Prepare a working solution of the Amplex™ Red reagent according to the manufacturer's instructions.

-

-

Assay Setup:

-

In a 96-well plate, add 50 µL of assay buffer to all wells.

-

Add 10 µL of PXS-5153A at various concentrations (e.g., a serial dilution from 1 µM to 1 nM) to the test wells. Add 10 µL of vehicle (DMSO) to the control wells.

-

Add 20 µL of rhLOXL2 (to achieve a final concentration of 20 nM) to all wells except the no-enzyme control.

-

Pre-incubate the plate at 37°C for 15-30 minutes. A 30-minute pre-incubation of 200 nmol/L of PXS-5153A with rhLOXL2 has been shown to be effective.

-

-

Initiation of Reaction and Measurement:

-

Add 20 µL of collagen solution to all wells to initiate the reaction.

-

Immediately add 50 µL of the Amplex™ Red working solution to each well.

-

Place the plate in the plate reader and measure the fluorescence intensity kinetically at 37°C for 30-60 minutes, with readings every 1-2 minutes.

-

-

Data Analysis:

-

Calculate the rate of H₂O₂ production (slope of the linear portion of the kinetic curve) for each well.

-

Normalize the rates of the PXS-5153A-treated wells to the vehicle control.

-

Plot the normalized rates against the logarithm of the PXS-5153A concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Inhibition of Fibroblast-Mediated Collagen Deposition

This protocol outlines a cell-based assay to assess the efficacy of PXS-5153A in a more physiologically relevant model of fibrosis using fibroblasts.

Materials:

-

Human dermal or lung fibroblasts

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, 1% penicillin-streptomycin)

-

TGF-β1 (to induce a pro-fibrotic phenotype)

-

PXS-5153A

-

Sircol™ Soluble Collagen Assay Kit or similar

-

Cell lysis buffer

-

BCA protein assay kit

-

24- or 48-well cell culture plates

Procedure:

-

Cell Seeding:

-

Seed fibroblasts into 24- or 48-well plates at a density that allows for sub-confluency at the end of the experiment.

-

Allow the cells to adhere and grow for 24 hours in complete growth medium.

-

-

Induction of Fibrosis and Treatment:

-

After 24 hours, replace the medium with serum-free or low-serum (e.g., 0.5% FBS) medium for 16-24 hours to synchronize the cells.

-

Induce a pro-fibrotic phenotype by treating the cells with TGF-β1 (a typical concentration is 5-10 ng/mL).

-

Concurrently, treat the cells with PXS-5153A at various concentrations. Based on the IC50 values and data from similar inhibitors, a starting concentration range of 0.1 µM to 10 µM is recommended. Include a vehicle control (DMSO).

-

-

Incubation:

-

Incubate the cells for 48-72 hours.

-

-

Assessment of Collagen Deposition:

-

Soluble Collagen in Supernatant: Collect the cell culture supernatant and measure the amount of soluble collagen using the Sircol™ assay according to the manufacturer's instructions.

-

Cell-Associated Collagen:

-

Wash the cell layer with PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the total protein concentration in the cell lysate using a BCA assay.

-

Measure the collagen content in the cell lysate using the Sircol™ assay.

-

Normalize the collagen content to the total protein concentration.

-

-

-

Data Analysis:

-

Compare the collagen deposition in the PXS-5153A-treated groups to the TGF-β1-stimulated control group.

-

Express the results as a percentage of the control and determine the effective concentration range for PXS-5153A.

-

Visualizations

Caption: Signaling pathway of PXS-5153A in inhibiting fibrosis.

Caption: Workflow for assessing PXS-5153A's effect on collagen deposition.

References

- 1. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS‐5153A, reduces crosslinks and ameliorates fibrosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The lysyl oxidase like 2/3 enzymatic inhibitor, PXS-5153A, reduces crosslinks and ameliorates fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]